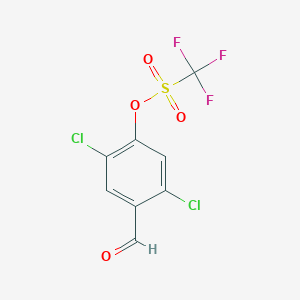
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H3Cl2F3O4S and a molecular weight of 323.07 g/mol . It is characterized by the presence of two chlorine atoms, a formyl group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 2,5-dichloro-4-formylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions . The formyl group can undergo oxidation or reduction, allowing for further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2,3-Dichloro-4-formylphenyl trifluoromethanesulfonate
- 2-Chloro-4-formylphenyl trifluoromethanesulfonate
- 2-Formylphenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the reactivity and properties of the compound, making this compound unique in its applications and reactivity.
Properties
Molecular Formula |
C8H3Cl2F3O4S |
|---|---|
Molecular Weight |
323.07 g/mol |
IUPAC Name |
(2,5-dichloro-4-formylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3Cl2F3O4S/c9-5-2-7(6(10)1-4(5)3-14)17-18(15,16)8(11,12)13/h1-3H |
InChI Key |
NOZJBKPQUGRKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OS(=O)(=O)C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















